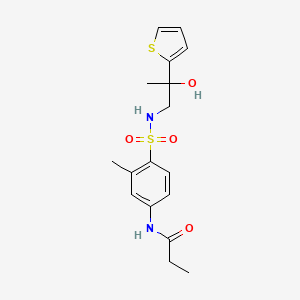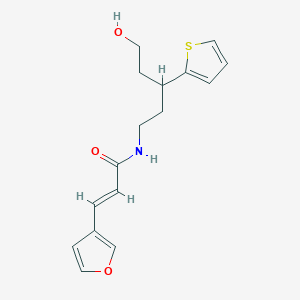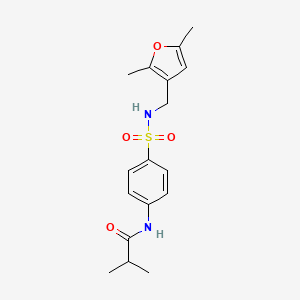
N-(4-(N-((2,5-二甲基呋喃-3-基)甲基)磺酰胺基)苯基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a furan ring, a sulfamoyl group, and an isobutyramide moiety
科学研究应用
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common approach is the initial formation of the 2,5-dimethylfuran-3-ylmethylamine, which is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is subsequently reduced to the amine, which is then acylated with isobutyryl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group yields the corresponding amine.
作用机制
The mechanism of action of N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl group could play a role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.
相似化合物的比较
Similar Compounds
- N-(4-(N-(2-furylmethyl)sulfamoyl)phenyl)isobutyramide
- N-(4-(N-(3-methyl-2-furylmethyl)sulfamoyl)phenyl)isobutyramide
- N-(4-(N-(2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is unique due to the presence of the 2,5-dimethylfuran moiety, which can impart distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and potential biological activity.
属性
IUPAC Name |
N-[4-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)17(20)19-15-5-7-16(8-6-15)24(21,22)18-10-14-9-12(3)23-13(14)4/h5-9,11,18H,10H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGBANEPPWCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
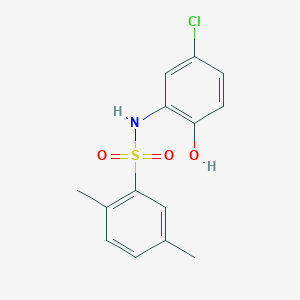
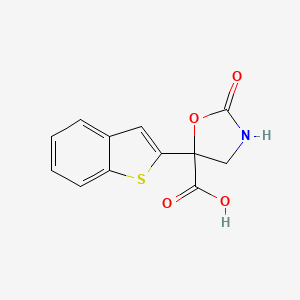
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
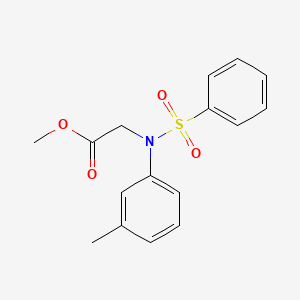
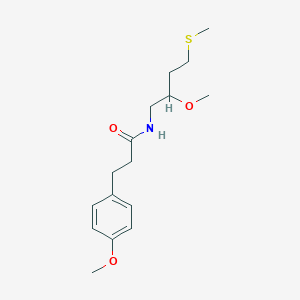
![N-{3,3'-dimethoxy-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2380803.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)
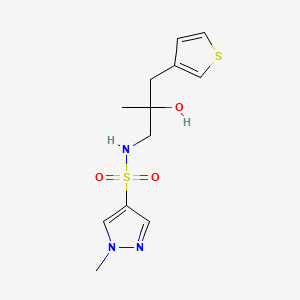
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
